N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1,3,5-6,8-9,13H,2,4,7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXISUJVKKVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cross-Coupling
Method A :
- Starting Material : 5-Bromo-3-(bromomethyl)pyridine.
- Furan Introduction : Suzuki-Miyaura coupling with furan-3-ylboronic acid under Pd(PPh₃)₄ catalysis (1.5 mol%) in THF/H₂O (3:1) at 80°C.
- Yield : 78% after column chromatography (hexane:EtOAc 4:1).
Method B :
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.45 (s, 1H, pyridine-H), 7.62 (d, J = 1.6 Hz, 1H, furan-H), 6.82 (dd, J = 1.6 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂NH₂).
- HRMS : m/z calcd. for C₁₁H₁₁N₂O [M+H]⁺: 201.0874; found: 201.0876.
Synthesis of Tetrahydrofuran-3-Carboxylic Acid
Oxidative Cyclization
Method C :
- Starting Material : 3-Hydroxytetrahydrofuran.
- Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
- Yield : 82%.
Method D :
- Ring-Opening and Reclosure : Ethyl 4-chloro-3-hydroxybutanoate cyclized with NaOH in EtOH/H₂O (2:1) at reflux.
- Yield : 74%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Method E :
Mixed Anhydride Method
Method F :
- Reagents : Isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.5 eq) in THF at -15°C.
- Coupling : Added to tetrahydrofuran-3-carboxylic acid, then amine fragment.
- Yield : 61%.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| E | Pre-formed amine, carboxylic acid | EDCI/HOBt | 68 | 98.5 |
| F | In situ anhydride formation | Isobutyl chloroformate | 61 | 97.2 |
Optimal Conditions : Method E offers higher yield and scalability, favored in industrial settings.
Structural Characterization and Purity Assessment
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxaldehyde
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings may facilitate interactions with aromatic residues in proteins, while the tetrahydrofuran ring could enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and physical properties
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its activity.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
- CAS Number : 2034519-49-6
The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For example:
- Antibacterial Activity : In vitro studies demonstrated that derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substituents on the furan and pyridine rings enhanced activity against various bacterial strains .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal strains, with some derivatives achieving low cytotoxicity while maintaining potent antifungal properties. This suggests potential for therapeutic applications in treating fungal infections .
Cytotoxicity Studies
In vitro cytotoxicity assessments using HeLa cell lines revealed that certain derivatives of this compound exhibited low cytotoxicity while retaining antimicrobial efficacy. The MTT assay results indicated that these compounds could be developed further for cancer treatment due to their selective toxicity profiles .
Case Studies and Experimental Data
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity of synthesized derivatives.
- Methodology : Compounds were screened against a panel of bacterial and fungal strains using standard broth dilution methods.
- Results : Selected compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range against specific pathogens, indicating strong antimicrobial potential.
-
Cytotoxicity Evaluation :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assays were performed on HeLa cells to determine cell viability post-treatment with various concentrations of the compound.
- Results : Compounds showed IC50 values ranging from 10 µM to 30 µM, suggesting moderate cytotoxicity while being significantly less toxic than conventional chemotherapeutics .
Data Table
Q & A
Basic Questions
Q. What are the key synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
-
Coupling reactions (e.g., amide bond formation between tetrahydrofuran-3-carboxylic acid and the pyridine-methylamine intermediate) .
-
Protecting group strategies to ensure regioselectivity, such as using Boc (tert-butoxycarbonyl) for amine protection .
-
Catalyzed cross-coupling (e.g., Pd-mediated reactions for furan-pyridine assembly) .
-
Critical conditions: Temperature (60–100°C for amidation), solvent polarity (DMF or THF for solubility), and inert atmosphere (N₂/Ar to prevent oxidation) .
- Analytical Validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using ¹H/¹³C NMR (to confirm amide bond formation) and HPLC (purity >95%) .
Step Key Reaction Conditions Purification 1 Amide coupling DMF, 80°C, 12h Column chromatography 2 Furan-pyridine coupling Pd(PPh₃)₄, THF, reflux Recrystallization
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR confirms the presence of furan (δ 6.2–7.5 ppm), pyridine (δ 8.0–9.0 ppm), and tetrahydrofuran (δ 1.5–4.0 ppm) protons. ¹³C NMR identifies carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 343.15) .
- HPLC-DAD : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs (e.g., furan-3-yl vs. furan-2-yl substituents)?
- Methodological Answer :
- Comparative SAR Analysis : Test analogs (e.g., furan-2-yl vs. furan-3-yl) in parallel assays (e.g., enzyme inhibition). For example, furan-3-yl derivatives may exhibit higher affinity due to steric alignment with target pockets .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions. Furan-3-yl’s orientation may enhance hydrogen bonding with residues like Asp189 in proteases .
- Data Normalization : Control for batch variability (e.g., solvent traces in synthesis) via LC-MS purity checks .
Q. What strategies optimize the compound’s bioavailability in preclinical studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modification (e.g., replacing phenyl with polar groups) .
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
Q. How do electronic effects of the trifluoromethyl group (if present) influence reactivity in downstream functionalization?
- Answer :
- Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, reducing electrophilic substitution rates. Use directed ortho-metalation (DoM) with LDA for regioselective functionalization .
- Nucleophilic Attack : Enhanced susceptibility at the amide carbonyl due to -CF₃’s electron-withdrawing nature. React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
Experimental Design & Data Analysis
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Answer :
- Side Reactions : Oxidative degradation of furan under acidic conditions. Mitigate by using neutral buffers and antioxidants (e.g., BHT) .
- Low Amidation Yields : Use coupling agents like HATU/DIPEA for efficient activation .
- Byproduct Formation : Monitor intermediates via TLC and optimize stoichiometry (1:1.2 ratio of acid to amine) .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Answer :
- Core Modifications : Synthesize analogs with variations in:
- Furan position (2-, 3-, or 5-substituted).
- Tetrahydrofuran ring (cis/trans stereochemistry).
- Assay Selection : Prioritize high-throughput screening (HTS) for kinase inhibition or cytotoxicity (e.g., MTT assay on cancer cell lines) .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .
Computational & Mechanistic Insights
Q. What in silico tools predict the compound’s interaction with biological targets like kinases?
- Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors aligned with furan oxygen) using MOE .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
